Tubercidin 5'-monophosphate

Description

Historical Context and Discovery of Tubercidin (B1682034) (Parent Compound)

Tubercidin, the parent compound of TuMP, was first isolated from the fermentation broth of Streptomyces tubercidicus. wikipedia.orgnih.govmedchemexpress.com This discovery marked the advent of a new class of nucleoside antibiotics with potent biological activities. elsevierpure.com Initially recognized for its antimicrobial properties, further research revealed its efficacy against a range of biological targets, including tumors. elsevierpure.comdtic.mil The biosynthesis of tubercidin involves a complex pathway, with enzymes such as TubE, TubD, and TubG playing crucial roles in constructing the characteristic 7-deazapurine core and modifying it to the final active form. elsevierpure.comnih.gov The elucidation of this biosynthetic pathway has opened avenues for the rational design and generation of novel tubercidin analogs through synthetic biology. elsevierpure.comnih.gov

Structural Classification of Tubercidin 5'-monophosphate as a Nucleoside Analog

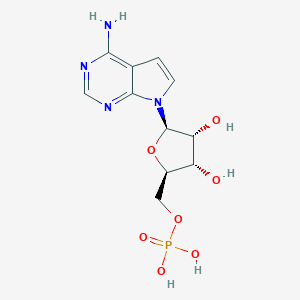

This compound is classified as a pyrrolopyrimidine nucleoside monophosphate. ebi.ac.ukdrugbank.com Structurally, it is an analog of adenosine (B11128) 5'-monophosphate (AMP), where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom, forming a 7-deazapurine ring system. wikipedia.orgacs.orgmedchemexpress.com This substitution is the defining feature of tubercidin and its derivatives. wikipedia.org The molecule consists of this pyrrolopyrimidine base linked via an N-glycosidic bond to a ribose sugar, which is phosphorylated at the 5'-hydroxyl group. ontosight.aielsevierpure.com The presence of the phosphate (B84403) group categorizes it as a nucleotide analog. ontosight.aimedchemexpress.com

Table 1: Structural and Chemical Properties of Tubercidin and its Derivatives

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Tubercidin | C₁₁H₁₄N₄O₄ | 266.257 | 7-deazapurine ribonucleoside |

| This compound | C₁₁H₁₅N₄O₇P | 346.233 | 5'-phosphate group |

| Tubercidin 5'-diphosphate | C₁₁H₁₆N₄O₁₀P₂ | Not specified | 5'-diphosphate group |

| 5-Iodotubercidin | Not specified | Not specified | Iodine at C5 position |

| 5-hydroxymethyltubercidin (B1199410) | Not specified | Not specified | Hydroxymethyl group at C5 |

This table provides a summary of the key structural and chemical properties of tubercidin and some of its important derivatives.

Significance of this compound in Biochemical and Molecular Biology Investigations

The structural similarity of TuMP to AMP allows it to act as a substrate or competitive inhibitor for various enzymes that recognize AMP, making it a valuable tool for probing enzyme mechanisms and metabolic pathways. medchemexpress.comnih.govbiolog.de Its resistance to degradation by enzymes like adenosine deaminase, due to the 7-deaza modification, enhances its stability and utility in cellular studies. wikipedia.org

In biochemical investigations, TuMP has been utilized to study the function of enzymes involved in nucleotide metabolism. ontosight.ai For instance, it has been used to investigate the activity of different isoforms of 5'-nucleotidase. biolog.de Furthermore, the metabolism of tubercidin to its phosphorylated forms, including TuMP, TuDP, and TuTP, inside cells is crucial for its biological effects. wikipedia.orgpnas.org These phosphorylated metabolites can be incorporated into nucleic acids, leading to the inhibition of DNA and RNA synthesis. wikipedia.orgmedchemexpress.compnas.org

In molecular biology, TuMP and its parent compound, tubercidin, have been instrumental in studying various cellular processes. Research has shown that tubercidin can inhibit the growth of certain cells and viruses by interfering with nucleic acid and protein synthesis. nih.govpnas.org For example, it has been shown to inhibit the replication of porcine epidemic diarrhea virus (PEDV) by affecting the viral replication stage. nih.gov Investigations have also explored the effects of tubercidin on signaling pathways, such as the inhibition of AP-1 and NF-κB dependent genes. scholaris.ca The ability of TuMP to mimic AMP also makes it a useful probe in studying AMP-dependent signaling pathways. medchemexpress.commedchemexpress.com

Table 2: Key Research Findings on Tubercidin and its Derivatives

| Research Area | Key Finding | Reference Compound(s) |

| Antiviral Activity | Potent inhibitor of porcine nidovirus infections. | Tubercidin |

| Enzyme Inhibition | Acts as a substrate or competitive inhibitor of enzymes interacting with AMP. | This compound |

| Cellular Metabolism | Incorporated into cellular nucleic acids, inhibiting their synthesis. | Tubercidin |

| Signal Transduction | Inhibits the induction of AP-1 and NF-κB dependent genes. | Tubercidin |

This interactive table summarizes significant research findings related to the biological activities of tubercidin and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N4O7P/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(22-11)3-21-23(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKZXEICLJXEAO-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182554 | |

| Record name | Polydeazaadenylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16719-46-3, 28302-62-7 | |

| Record name | 7-Deazaadenosine 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16719-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubercidin 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016719463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydeazaadenylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tubercidin-5-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action of Tubercidin 5 Monophosphate

Intracellular Metabolism and Phosphorylation of Tubercidin (B1682034) 5'-monophosphate

The biological activity of Tubercidin is contingent upon its intracellular conversion to its phosphorylated derivatives. This metabolic activation begins with the phosphorylation of the parent nucleoside, Tubercidin, to Tubercidin 5'-monophosphate, a critical step that traps the molecule within the cell and primes it for further anabolic conversions.

Role of Adenosine (B11128) Kinase in Tubercidin Phosphorylation

The primary enzyme responsible for the initial phosphorylation of Tubercidin to this compound is adenosine kinase (AK). nih.govnih.gov This purine (B94841) salvage pathway enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of adenosine and its analogs, including Tubercidin. The structural similarity between Tubercidin (7-deazaadenosine) and adenosine allows it to be recognized as a substrate by adenosine kinase. nih.gov The efficiency of this phosphorylation is a key determinant of the subsequent cytotoxic effects of the compound. The substrate specificity of adenosine kinase from various sources, including mammalian and mycobacterial, has been a subject of study to exploit differences for therapeutic purposes. nih.gov For instance, adenosine kinase from Mycobacterium tuberculosis is known to phosphorylate adenosine analogs, initiating their conversion into active metabolites. nih.govnih.gov

Anabolism to Tubercidin 5'-diphosphate and 5'-triphosphate Derivatives

Following its formation, this compound serves as a substrate for further phosphorylation, leading to the sequential formation of Tubercidin 5'-diphosphate (TuDP) and Tubercidin 5'-triphosphate (TuTP). This anabolic cascade is catalyzed by two key enzymes:

Nucleoside Monophosphate Kinases (NMPKs): These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (typically ATP) to a nucleoside monophosphate. pasteur.fr this compound is recognized as a substrate by NMPKs, leading to the formation of TuDP. nih.gov

Nucleoside Diphosphate (B83284) Kinases (NDPKs): These enzymes are responsible for the final phosphorylation step, converting TuDP to the active triphosphate form, TuTP. clinpgx.orgwikipedia.org NDPKs catalyze the reversible transfer of the terminal phosphate group between different nucleoside diphosphates and triphosphates. wikipedia.org

The resulting Tubercidin 5'-triphosphate is the primary effector molecule responsible for the profound disruption of nucleic acid biosynthesis. researchgate.net

Interference with Nucleic Acid Biosynthesis Pathways

The cytotoxicity of Tubercidin is largely attributed to the ability of its triphosphate metabolite, TuTP, to interfere with the synthesis of DNA and RNA. This interference occurs through multiple mechanisms, including direct inhibition of polymerases and incorporation into the growing nucleic acid chains.

Inhibition of DNA Replication through Polymerase Interaction

Tubercidin 5'-triphosphate acts as a competitive inhibitor of DNA polymerases. An analog of Tubercidin, ara-tubercidin (B3055406) 5'-triphosphate, has been shown to be a more potent inhibitor of herpes simplex virus DNA polymerases than cellular polymerases α and β. nih.gov This inhibition was found to be competitive with respect to dATP, indicating that the Tubercidin analog directly competes with the natural substrate for binding to the active site of the enzyme. nih.gov This competitive inhibition effectively halts the process of DNA replication.

Disruption of RNA Transcription and Processing Mechanisms

Tubercidin and its metabolites significantly disrupt RNA synthesis and processing. yale.edu One of the key mechanisms is the interference with pre-mRNA splicing. researchgate.netnih.gov Research has shown that Tubercidin treatment can lead to the delocalization of splicing factors from nuclear speckles, which are subnuclear structures enriched with RNA processing machinery. nih.gov This disruption of the normal localization of splicing factors can lead to aberrant splicing events, such as exon skipping. nih.gov The proper processing of pre-mRNA is crucial for the generation of mature, functional mRNA, and its disruption can have widespread consequences on gene expression.

Incorporation of Tubercidin Metabolites into Cellular RNA and DNA

A crucial aspect of Tubercidin's mechanism of action is the incorporation of its metabolites into both RNA and DNA. researchgate.netyale.edu Once converted to its triphosphate form, TuTP can be utilized by RNA and DNA polymerases as a substrate in place of ATP and dATP, respectively. The incorporation of Tubercidin into these nucleic acid chains leads to dysfunctional macromolecules. The presence of this analog within the nucleic acid sequence can disrupt template function, terminate chain elongation, and interfere with the binding of regulatory proteins.

The extent of incorporation can vary depending on the cell type and experimental conditions. For instance, in mouse fibroblast L cells treated with Tubercidin, the incorporation into RNA was found to be 2.7 times greater than into DNA. yale.edu In another study using L5178y cells, 84% of the incorporated Tubercidin was found in total RNA, while 15% was distributed into DNA. yale.edu

Interactive Data Table: Incorporation of Tubercidin into Nucleic Acids

| Cell Line | Tubercidin Concentration (µg/mL) | Percent Incorporation into Acid Insoluble Material | Distribution in RNA (%) | Distribution in DNA (%) |

| Mouse Fibroblast L cells | 1 | 5 | ~73 | ~27 |

| Mouse L5178y cells | 0.05 | 21 | 84 | 15 |

Note: The distribution percentages for Mouse Fibroblast L cells are calculated based on the reported 2.7-fold greater incorporation into RNA than DNA.

Modulation of Endogenous Nucleotide Metabolism

TuMP significantly disrupts the normal flow of nucleotide metabolism, a cornerstone of its mechanism of action. This disruption occurs through the inhibition of key enzymes in purine synthesis and by acting as a competitor to essential molecules like adenosine triphosphate (ATP).

A primary mechanism of TuMP's action is the potent inhibition of the de novo synthesis of guanine (B1146940) nucleotides. nih.govrsc.org This is achieved by targeting two critical enzymes in this pathway: Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Guanosine (B1672433) Monophosphate Synthetase (GMPS).

IMPDH catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanosine monophosphate (GMP). nih.govnih.gov The subsequent conversion of XMP to GMP is catalyzed by GMPS. nih.gov By inhibiting these enzymes, tubercidin and its phosphorylated derivatives cause a significant and rapid depletion of intracellular guanine nucleotides, including GMP, guanosine diphosphate (GDP), and guanosine triphosphate (GTP). nih.govnih.gov This depletion is a key factor in the cytotoxic effects of the compound. nih.gov

Table 1: Key Enzymes in Guanosine Monophosphate (GMP) Synthesis Targeted by this compound

| Enzyme | Abbreviation | Substrate | Product | Role in Pathway |

|---|---|---|---|---|

| Inosine Monophosphate Dehydrogenase | IMPDH | Inosine 5'-monophosphate (IMP) | Xanthosine 5'-monophosphate (XMP) | Rate-limiting step in de novo GMP synthesis. |

As an analog of adenosine 5'-monophosphate (AMP), TuMP can be further phosphorylated to tubercidin 5'-diphosphate (TuDP) and tubercidin 5'-triphosphate (TuTP). nih.gov TuTP is structurally similar to adenosine triphosphate (ATP) and can act as a competitive inhibitor for numerous enzymes that use ATP as a substrate. nih.govnih.gov This competition interferes with a wide array of cellular processes that depend on ATP for energy or as a phosphate donor.

The incorporation of TuTP in place of ATP can disrupt the synthesis of nucleic acids and proteins, as well as various signaling pathways. cancer.gov For example, TuTP has been used as a probe for the ATP-binding site of protein kinase A (PKA). caymanchem.com The extent of this competitive inhibition varies depending on the specific enzyme's affinity for TuTP versus ATP.

Impact on Protein Synthesis Machinery and Processes

The disruption of nucleotide metabolism by TuMP directly impacts the machinery and processes of protein synthesis. The depletion of GTP, due to the inhibition of IMPDH and GMPS, is particularly detrimental. nih.gov GTP is essential for several key steps in protein synthesis, including the initiation of translation and the elongation of the polypeptide chain. A significant reduction in the intracellular GTP pool leads to a widespread inhibition of protein synthesis. yale.edu

Furthermore, the incorporation of tubercidin into RNA molecules can affect their function and stability, potentially leading to errors in the translation process. yale.eduwikipedia.org The rapid inhibition of protein synthesis is a significant contributor to the potent cytotoxic effects observed with tubercidin. yale.edu

Interaction with Intracellular Signaling Pathways

Beyond its direct effects on metabolic pathways, TuMP also modulates key intracellular signaling networks, further contributing to its cellular impact.

Adenosine monophosphate-activated protein kinase (AMPK) is a critical sensor of the cell's energy status, becoming activated when the ratio of AMP to ATP increases. nih.govmdpi.com As TuMP is an analog of AMP, it is capable of mimicking AMP and activating AMPK. acs.org

AMPK activation triggers a cascade of events to restore energy balance, such as stimulating catabolic pathways that produce ATP and inhibiting anabolic pathways that consume ATP, including protein and lipid synthesis. nih.govmdpi.com The sustained activation of AMPK by TuMP can contribute to the inhibition of cell growth and proliferation.

The structural similarity of TuMP to AMP allows it to interfere with other AMP-regulated cellular functions. For instance, cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that can activate innate immune responses in host cells. frontiersin.org While distinct from TuMP, the existence of such signaling pathways highlights the diverse roles of adenosine monophosphate derivatives in cellular regulation. The broad impact of TuMP on AMP-regulated pathways underscores the multifaceted nature of its cellular effects, stemming from its fundamental interference with purine nucleotide metabolism and signaling.

Perturbation of Nuclear Substructures: Focus on Nuclear Speckle Condensation and mRNA Processing

This compound, the intracellular active form of the adenosine analog Tubercidin, significantly impacts the organization and function of nuclear substructures, particularly nuclear speckles, which are critical hubs for messenger RNA (mRNA) processing.

Nuclear Speckle Condensation

Treatment of cells with Tubercidin leads to a notable alteration in the morphology of nuclear speckles (NSs), which are dynamic subnuclear domains enriched in splicing factors and other mRNA processing components. Research has demonstrated that exposure to Tubercidin induces the condensation of these structures. nih.gov This is characterized by a decrease in the number of nuclear speckles, which become larger and more rounded. researchgate.net

In studies using immunofluorescence to visualize SC35-labeled nuclear speckles in cardiomyocyte cell lines, Tubercidin treatment resulted in a significant reduction in the number of speckles, while their size increased. researchgate.net Specifically, more condensates fell into larger size categories of 1.5–2 μm in cells exposed to Tubercidin. researchgate.net This morphological change suggests a disruption of the normal, dynamic organization of these subnuclear bodies.

Table 1: Effect of Tubercidin on Nuclear Speckle Morphology

| Feature | Observation After Tubercidin Treatment | Reference |

|---|---|---|

| Number of Nuclear Speckles | Significantly decreased | researchgate.net |

| Size of Nuclear Speckles | Significantly increased (with more condensates in the 1.5–2 μm range) | researchgate.net |

Disruption of mRNA Processing

The condensation of nuclear speckles is accompanied by a significant disruption of mRNA processing. A key finding is the delocalization of poly(A)+ RNA from these structures. nih.govosti.gov In untreated cells, poly(A)+ RNA is typically enriched in nuclear speckles. However, following Tubercidin treatment, this RNA becomes dispersed throughout the nucleoplasm. nih.gov

Furthermore, Tubercidin differentially affects the localization of various splicing factors. While some components remain within the condensed speckles, others are dispersed into the nucleoplasm. This selective perturbation of protein localization within nuclear speckles suggests a complex mechanism of action. researchgate.net For instance, the splicing factor SRSF1 (also known as SF2) is dispersed from nuclear speckles following Tubercidin treatment. nih.govosti.gov In contrast, other factors like SRSF2 (SC35) remain associated with the condensed speckles. researchgate.net

Table 2: Differential Localization of Splicing Factors After Tubercidin Treatment

| Splicing Factor | Localization After Tubercidin Treatment | Reference |

|---|---|---|

| SRSF1 (SF2) | Dispersed into the nucleoplasm | nih.govresearchgate.net |

| SRSF2 (SC35) | Remains in condensed nuclear speckles | researchgate.net |

| SRSF4 | Remains in nuclear speckles | researchgate.net |

| SRSF5 | Remains in nuclear speckles | researchgate.net |

| SRSF6 | Remains in nuclear speckles | researchgate.net |

| SRSF7 | Remains in nuclear speckles | researchgate.net |

| Prp8 | Remains in nuclear speckles | researchgate.net |

| SRSF3 | Mostly nucleoplasmic | researchgate.net |

| U1-70K | Mostly nucleoplasmic | researchgate.net |

| U2AF65 | Mostly nucleoplasmic | researchgate.net |

This disruption of the normal architecture of nuclear speckles and the mislocalization of essential factors have direct consequences for pre-mRNA splicing. Research has shown that Tubercidin treatment can affect alternative splicing patterns. For example, it has been observed to promote exon skipping in the pre-mRNA of the Clk1 gene. nih.gov This indicates that the altered nuclear environment induced by Tubercidin can lead to changes in the regulation of splicing events, ultimately affecting gene expression. The interference with splicing processes associated with nuclear speckles can also alter the expression of anti-apoptotic genes. nih.gov

Biological Activities and Mechanistic Studies of Tubercidin and Its Metabolites

Antiviral Activity and Mechanisms

The antiviral properties of Tubercidin (B1682034) are potent and broad-ranging, primarily targeting RNA viruses through the disruption of their replication machinery.

Research has demonstrated that Tubercidin and its derivatives are effective against a wide array of RNA viruses. A derivative, 5-hydroxymethyltubercidin (B1199410) (HMTU), showed potent antiviral activity against both flaviviruses and coronaviruses, including SARS-CoV-2, at submicromolar levels without significant cytotoxicity. nih.gov Further studies have confirmed Tubercidin's efficacy against Porcine reproductive and respiratory syndrome virus (PRRSV), an RNA virus belonging to the order Nidovirales. nih.gov This broad efficacy highlights its potential as a versatile antiviral agent. nih.gov

Table 1: Antiviral Spectrum of Tubercidin and its Derivatives

| Virus Family/Order | Specific Virus Example | Compound Tested | Observed Effect |

|---|---|---|---|

| Flaviviridae | Dengue Virus (DENV) | 5-hydroxymethyltubercidin | Potent antiviral activity nih.gov |

| Coronaviridae | SARS-CoV-2 | 5-hydroxymethyltubercidin | Potent antiviral activity nih.gov |

The primary mechanism for Tubercidin's antiviral action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.govnih.gov RdRp is a crucial enzyme for the replication and transcription of RNA virus genomes and is a prime target for antiviral drugs because it is highly conserved across coronaviruses and lacks a human homolog. nih.govmdpi.com

Upon entering a host cell, Tubercidin is converted into its active triphosphate form. This metabolite, HMTU 5'-triphosphate, acts as a mimic of natural nucleosides (like adenosine (B11128) triphosphate). nih.govmdpi.com It competes with the natural nucleotides for incorporation into the nascent viral RNA strand by the RdRp. nih.govmdpi.com The incorporation of the Tubercidin analog into the RNA chain leads to the termination of RNA synthesis, thereby halting viral replication. nih.govnih.gov Specifically, studies on a derivative of Tubercidin demonstrated that its 5'-triphosphate form directly inhibited the RNA extension process catalyzed by the viral RdRp. nih.gov

Tubercidin exerts its antiviral effects by interfering with multiple stages of the viral life cycle. nih.gov The viral replication process generally involves attachment, entry, uncoating, replication, assembly, and release. news-medical.netwikipedia.org

Studies on PRRSV have shown that Tubercidin can inhibit three distinct steps:

Internalization (Entry): It interferes with the virus's ability to enter the host cell. nih.gov

Replication: It blocks the synthesis of viral RNA. This is achieved by inhibiting the formation of double-stranded RNA (dsRNA) and suppressing the expression of viral non-structural protein 2 (nsp2), which is a critical component of the viral replication and transcription complex. nih.gov

Release: It hinders the egress of new virus particles from the infected cell. nih.gov

Furthermore, research on SARS-CoV-2 indicated that a Tubercidin derivative specifically inhibited the viral replication process at its later stages. nih.gov

Antitumor Activity: Cellular and Molecular Basis

In addition to its antiviral properties, Tubercidin exhibits significant antitumor activity by directly impacting the viability and growth of cancer cells.

Tubercidin has been shown to induce apoptosis, or programmed cell death, in various cell types. In studies using mouse cardiomyocyte cell lines under stress conditions that mimic ischemia and hypoxia, Tubercidin significantly increased apoptosis. nih.gov This pro-apoptotic effect was associated with alterations in the expression of key apoptotic regulatory genes. nih.gov

In the context of cancer, the effect can be more complex. While some studies noted that Tubercidin alone did not induce strong apoptosis in small-cell lung cancer (SCLC) cells, it demonstrated a significant synergistic effect. nih.gov When combined with the silencing of the gene for branched-chain amino acid transaminase 1 (BCAT1), Tubercidin treatment led to a marked increase in SCLC cell apoptosis. nih.gov The re-induction of apoptosis is a key mechanism for many anti-cancer agents to prevent the proliferation of cancer cells. mdpi.com

Table 2: Pro-Apoptotic Effects of Tubercidin

| Cell Type | Condition | Observation |

|---|---|---|

| Mouse Cardiomyocytes (HL-1, FMC84) | Serum deprivation and/or hypoxia | Significantly increased apoptosis nih.gov |

A primary mechanism of Tubercidin's antitumor effect is its potent inhibition of cancer cell proliferation. yale.edunih.gov It has been shown to be cytotoxic to various cancer cell lines, causing a marked inhibition of DNA, RNA, and protein synthesis. yale.edu

In preclinical models, Tubercidin has demonstrated significant efficacy. Treatment with Tubercidin effectively repressed the growth of SCLC tumors in vivo in xenograft mice models. nih.gov Mechanistic studies revealed that its antiproliferative effects are linked to the disruption of key signaling pathways. For instance, the knockdown of BCAT1, a target influenced by Tubercidin, was found to repress SCLC cell proliferation by modulating the Ras/BRaf/MEK/ERK signaling pathway. nih.gov This demonstrates that Tubercidin can interfere with the fundamental processes that drive the uncontrolled growth of cancer cells. nih.govnih.gov

Effects on Specific Molecular Targets in Cancer Pathogenesis

Tubercidin, which is intracellularly converted to its active form, Tubercidin 5'-monophosphate, demonstrates anticancer activity by interfering with fundamental cellular processes. Research indicates that its cytotoxicity is linked to the widespread inhibition of DNA, RNA, and protein synthesis. yale.edu In studies using mouse leukemia cells (L1210), tubercidin was found to potently inhibit the synthesis of these crucial macromolecules. yale.edu

Recent investigations into small-cell lung cancer (SCLC) have identified more specific molecular targets. In SCLC models, tubercidin displayed significant anti-tumor effects both in vitro and in vivo. nih.govnih.gov Further mechanistic studies revealed that these effects are associated with the cellular factor BCAT1 (Branched-Chain Amino Acid Transaminase 1). A synergistic effect on inducing apoptosis in SCLC cells was observed when treatment with tubercidin was combined with the knockdown of BCAT1. nih.gov The signaling pathways implicated in this process include the Ras/BRaf/MEK/ERK pathway, as knockdown of BCAT1 was shown to reduce the activity of these signaling kinases. nih.gov These findings suggest that BCAT1 may be an important therapeutic target in SCLC and that its inhibition enhances the anticancer effects of tubercidin. nih.govnih.gov

In xenograft mouse models of SCLC, treatment with tubercidin led to a significant repression of tumor growth. Notably, in some cases, a complete response was observed, with tumors no longer being detectable at the end of the treatment period. nih.gov

Antimicrobial and Antiparasitic Efficacy

Tubercidin has demonstrated significant in vitro activity against various strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including those resistant to standard drugs. microbiologyresearch.orgnih.gov Its efficacy has been evaluated against fully drug-sensitive (DS-TB), multi-drug resistant (MDR-TB), pre-extensively drug-resistant (pre-XDR-TB), and extensively drug-resistant (XDR-TB) strains. microbiologyresearch.orgnih.gov This broad range of activity highlights its potential as a lead compound for developing new treatments for mycobacterial infections. microbiologyresearch.orgnih.gov

The minimum inhibitory concentrations (MICs) of tubercidin have been determined for a variety of Mtb strains and nontuberculous mycobacteria (NTM) using the microplate-based Alamar Blue assay (MABA) method. microbiologyresearch.orgnih.gov The results indicate high in vitro activity, warranting further investigation into tubercidin and its derivatives as potential antimycobacterial agents. microbiologyresearch.orgnih.gov

| Mycobacterial Category | Number of Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Drug-Sensitive Mtb (DS-TB) | 23 | High in vitro activity | microbiologyresearch.orgnih.gov |

| Multi-Drug Resistant Mtb (MDR-TB) | 33 | High in vitro activity | microbiologyresearch.orgnih.gov |

| Pre-Extensively Drug-Resistant Mtb (pre-XDR-TB) | 29 | High in vitro activity | microbiologyresearch.orgnih.gov |

| Extensively Drug-Resistant Mtb (XDR-TB) | 21 | High in vitro activity | microbiologyresearch.orgnih.gov |

| Nontuberculous Mycobacteria (NTM) | 26 (17 RGM, 9 SGM) | High in vitro activity | microbiologyresearch.orgnih.gov |

Tubercidin exhibits potent activity against a range of protozoan parasites. researchgate.net However, its use has been limited by severe host toxicity. researchgate.net A key strategy to overcome this involves combination therapy with an inhibitor of nucleoside transport, such as nitrobenzylthioinosine 5'-monophosphate (NBMPR-P), which selectively protects host cells from tubercidin's effects. researchgate.netnih.govpnas.org

Schistosoma spp. : Combination therapy with tubercidin and NBMPR-P has proven highly effective against Schistosoma mansoni and Schistosoma japonicum in infected mice. nih.govpnas.orgnih.gov This treatment resulted in a dramatic reduction in the number of worms and caused the remaining worms to be stunted. pnas.orgnih.gov Furthermore, it led to a significant decrease in the number of eggs in the liver and intestine, with the vast majority of remaining eggs being dead, indicating a halt in oviposition. nih.govpnas.orgnih.gov This reduction in worm and egg burden alleviates the primary pathological lesions associated with schistosomiasis, such as granulomas in the liver. nih.govpnas.orgpnas.org

Leishmania spp. : The combination of tubercidin and NBMPR has been shown to be effective against various Leishmania species. researchgate.net In vitro studies demonstrated efficacy against promastigote forms of L. amazonensis, L. chagasi, L. major, and L. braziliensis, as well as amastigote forms of L. amazonensis. researchgate.net The combination treatment was also tested in mice infected with L. amazonensis, showing that the approach can be effective against leishmania cells while protecting mammalian cells from tubercidin's toxicity. researchgate.net

Trypanosoma spp. : Tubercidin has shown strong antiparasitic activity against several Trypanosoma species, including Trypanosoma brucei, Trypanosoma gambiense, and Trypanosoma congolense. researchgate.net Similar to other parasites, the combination with a nucleoside transport inhibitor is crucial for achieving selective toxicity against the parasite.

| Parasite | Species Tested | Key Findings | Reference |

|---|---|---|---|

| Schistosoma | S. mansoni, S. japonicum | Drastic reduction in worm and egg counts; elimination of pathological lesions with Tubercidin + NBMPR-P therapy. | nih.govpnas.orgnih.gov |

| Leishmania | L. amazonensis, L. chagasi, L. major, L. braziliensis | Effective against promastigote and amastigote forms in vitro and in vivo with Tubercidin + NBMPR therapy. | researchgate.net |

| Trypanosoma | T. brucei, T. gambiense, T. congolense | Demonstrated antiparasitic activity; selective toxicity achieved with nucleoside transport inhibitors. | researchgate.net |

The selective antiparasitic action of tubercidin in combination therapy is rooted in fundamental biochemical differences between the parasites and their mammalian hosts, specifically in their purine (B94841) metabolism and transport mechanisms. nih.govpnas.org Kinetoplastid parasites like Leishmania and Trypanosoma, as well as helminths like Schistosoma, are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. cambridge.org This dependency makes their purine uptake pathways attractive targets for chemotherapy.

Tubercidin, as an adenosine analog, is recognized and transported into the parasite cells via their nucleoside transport systems. researchgate.net Once inside, it is phosphorylated to this compound and subsequent di- and tri-phosphate forms, which are incorporated into RNA and DNA, disrupting their function and leading to cell death. yale.edu

The key to achieving selective toxicity lies in the differential sensitivity of host and parasite nucleoside transporters to inhibitors like nitrobenzylthioinosine 5'-monophosphate (NBMPR-P). nih.govpnas.org NBMPR-P effectively inhibits nucleoside transport in mammalian cells, thereby preventing the uptake of toxic tubercidin and protecting the host. nih.govpnas.orgnih.gov In contrast, the nucleoside transporters of parasites such as Schistosoma mansoni and Trypanosoma gambiense are not significantly affected by NBMPR-P. researchgate.netpnas.org Consequently, these parasites continue to take up tubercidin even in the presence of the inhibitor, leading to a lethal accumulation of the drug. nih.govpnas.org This strategy effectively exploits the parasite's reliance on host purines, turning their essential salvage pathway into a selective delivery system for a cytotoxic agent. nih.govpnas.org

Advanced Research on Analogues and Derivatives of Tubercidin 5 Monophosphate

Structure-Activity Relationship (SAR) Studies of Modified Tubercidin (B1682034) Nucleosides

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the Tubercidin scaffold influence its biological activity. By systematically altering the pyrrolopyrimidine base, the sugar moiety, and the phosphate (B84403) group, researchers can identify key structural features required for potency and selectivity.

Modifications to the pyrrolopyrimidine base of Tubercidin have been a primary focus of SAR studies. The rational design of these analogues aims to improve target binding, enhance metabolic stability, and explore new biological activities.

C-5 Substitutions: Introduction of substituents at the C-5 position has yielded compounds with notable biological effects. For instance, 5-Iodotubercidin acts as a genotoxic agent with anticancer properties. wikipedia.org It functions by activating the tumor suppressor protein p53, which leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells. wikipedia.org Halogen-substituted analogues at this position have also shown activity against human cytomegalovirus (HCMV). researchgate.net

C-6 Substitutions: Changes at the C-6 position can significantly alter the electronic properties of the purine (B94841) isostere. Research has explored the replacement of the amino group with other functionalities to modulate activity.

C-7 Substitutions: The C-7 position, which distinguishes Tubercidin from adenosine (B11128), is a key site for modification. The synthesis of 7-alkyl-9-deazaadenosines has produced compounds with significant cytotoxic activity. nih.gov Notably, 7-benzyl-9-deazaadenosine demonstrated the most potent cytotoxicity against several leukemia and melanoma cell lines, with IC50 values as low as 0.07 µM. nih.gov

These modifications often involve multi-step synthetic routes, starting from Tubercidin or a related pyrrolo[2,3-d]pyrimidine core, to introduce the desired functional groups. nih.govnih.gov

Altering the ribose sugar moiety is another key strategy to modify the pharmacological profile of Tubercidin. The goal is often to create analogues that are more resistant to metabolic degradation or that have altered target specificity.

Deoxy Derivatives: The synthesis of 2'- and 3'-deoxy-tubercidin analogues has been explored. In a series of compounds developed to treat African trypanosomiasis, 3'-deoxyribofuranose analogues showed a clear preference for antitrypanosomal potency and selectivity over the corresponding ribofuranose and 2'-deoxy versions. nih.gov However, in another study focused on inhibitors for L1210 cell growth, the 2'-deoxy-2'-methylene derivative of Tubercidin did not show significant inhibitory activity at concentrations up to 50 µM. nih.gov

Arabinose and Xylose Derivatives: Analogues where the ribose is replaced by other sugars, such as arabinose or xylose, have also been synthesized and evaluated. In a comparative study, sugar-modified compounds, including arabino- and 2'-/3'-deoxy analogues, were generally less cytotoxic than the parent Tubercidin. nih.gov While most of these analogues also had lower antiviral potency, xylo-tubercidin was an exception, retaining potent activity against herpes simplex virus 1 and 2 but with decreased cytotoxicity. nih.gov

These studies indicate that modifications to the sugar can uncouple the desired therapeutic activity from general cytotoxicity, a critical step in developing safer nucleoside analogues.

A significant hurdle for the clinical application of nucleoside monophosphates like Tubercidin 5'-monophosphate is their poor cell membrane permeability due to the negatively charged phosphate group. To overcome this, various prodrug strategies have been developed to mask the phosphate, rendering the molecule neutral and more lipophilic, thereby facilitating its entry into cells. cardiff.ac.uk

The general strategy involves attaching a protecting group to the phosphate, which is later cleaved by intracellular enzymes (like esterases or phosphamidases) to release the active 5'-monophosphate. nih.gov This approach bypasses the need for the initial, often rate-limiting, phosphorylation step by cellular kinases.

Common prodrug approaches applicable to this compound include:

Phosphoramidates (ProTides): This well-established technology involves masking the phosphate with an amino acid ester and an aryl group.

CycloSal-pronucleotides: This method uses a cyclic salicylic (B10762653) acid ester to protect the phosphate group.

Aryl and Alkyl Esters: Simpler ester groups can also be used to neutralize the phosphate charge. google.com

These prodrug strategies can significantly enhance the intracellular concentration of the active nucleotide, potentially leading to improved efficacy and a better therapeutic index. nih.govsnv63.ru

Methodologies for the Synthesis of Novel Tubercidin Analogues

The creation of novel Tubercidin analogues relies on diverse and sophisticated synthetic methodologies. These approaches can be broadly categorized into modifications of the pre-formed nucleoside or the total synthesis of the analogue from separate base and sugar precursors.

Modification of the Pyrrolopyrimidine Ring: Starting from Tubercidin, various substitutions can be made. For example, 4-substituted analogues can be synthesized from the parent compound. nih.gov Halogenation at the C-2 position and subsequent substitution with alkyl groups at the C-7 position are key steps in producing 2- and 7-substituted 9-deazaadenosine analogues. nih.gov

Glycosylation of Pyrrolopyrimidine Bases: Total synthesis often involves the coupling of a modified pyrrolopyrimidine base with a protected ribose derivative. A common method is the C-glycosylation of a suitable base, such as 1-benzyl-9-deazaguanine, with a protected ribofuranose. nih.gov

Synthesis of Sugar-Modified Analogues: The preparation of sugar-modified derivatives requires specific synthetic routes. For instance, 3'-deoxy analogues can be synthesized from the parent nucleoside through a sequence involving treatment with α-acetoxyisobutyryl bromide, followed by deprotection and hydrogenolysis. nih.gov

Multi-component Reactions: Efficient, one-pot, multi-component reactions have been developed for synthesizing the core heterocyclic structures. These methods can obviate the need for hazardous reagents like hydrazine (B178648) and allow for the rapid generation of a diverse array of compounds. researchgate.net

Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis has been employed. This technique proved crucial for the condensation step in the synthesis of certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com

Comparative Analysis of Biological Activities of Tubercidin Analogues

The systematic evaluation and comparison of newly synthesized Tubercidin analogues are essential to identify candidates with improved therapeutic profiles. This analysis typically involves assessing their potency against specific targets (e.g., cancer cells, viruses, parasites) and their cytotoxicity against normal cells to determine a selectivity index.

Generally, modifications to the sugar moiety result in decreased cytotoxicity compared to the parent antibiotic, Tubercidin. nih.gov While this often correlates with a drop in desired biological activity, some analogues maintain or even improve their selectivity. For example, combining the scaffolds of Tubercidin and another nucleoside, cordycepin, led to the discovery of 3'-deoxy-7-deazaadenosine derivatives with highly potent and selective trypanocidal activity. nih.gov

The table below summarizes the biological activities of selected Tubercidin analogues, highlighting the impact of specific structural modifications.

This comparative data is invaluable for guiding the next cycle of rational drug design, aiming to fine-tune the structure of Tubercidin analogues for optimal therapeutic benefit.

Table of Compounds

Mechanisms of Cellular Resistance to Tubercidin 5 Monophosphate and Strategies for Overcoming Resistance

Role of Nucleoside Transporters in Mediating Resistance

The cellular uptake of Tubercidin (B1682034) is a critical prerequisite for its pharmacological activity and is mediated by specific membrane proteins known as nucleoside transporters (NTs). nih.gov Resistance to Tubercidin can emerge from the downregulation, mutation, or loss of these transporters, which effectively blocks the drug from reaching its intracellular target.

Studies involving the protozoan parasite Trypanosoma cruzi have demonstrated that resistance to Tubercidin is directly linked to defects in nucleoside uptake. nih.gov Tubercidin-resistant parasite strains exhibited a significant decrease in the transport of Tubercidin and uridine (B1682114) by as much as 50%-90%, while the transport of adenosine (B11128) and thymidine (B127349) remained unaffected. nih.govnih.gov This suggests that Tubercidin is transported by a specific subset of transporters and that alterations in these particular pathways can confer a high level of resistance. nih.gov In Leishmania donovani, for example, the uptake of Tubercidin is specifically dependent on the NT1 nucleoside transporter. nih.gov

Similar findings have been observed in mammalian cancer cell lines. An adenosine-resistant clone of S49 mouse lymphoma cells, which also showed resistance to Tubercidin, was found to have nucleoside transport rates of less than 1% compared to the parental, sensitive cell line. nih.gov This profound reduction in transport activity was associated with a complete loss of high-affinity binding sites for nitrobenzylthioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporters. nih.gov This highlights that a functional nucleoside transport system is essential for the cytotoxicity of Tubercidin. nih.gov

| Cell Line/Organism | Resistance Mechanism | Impact on Tubercidin Transport | Reference |

| Trypanosoma cruzi | Defect in specific nucleoside transport pathways | 50%-90% decrease in Tubercidin uptake | nih.gov |

| S49 Mouse Lymphoma (AE1 clone) | Loss of high-affinity NBMPR binding sites | >99% reduction in Tubercidin transport rates | nih.gov |

| Leishmania mexicana (Cas9ΔNT1) | Deletion of the NT1 nucleoside transporter | 25-fold increase in resistance (IC50) | nih.gov |

Adenosine Kinase Deficiency as a Mechanism of Resistance

Following its transport into the cell, Tubercidin must be phosphorylated by the enzyme adenosine kinase (ADK) to form Tubercidin 5'-monophosphate. nih.gov This phosphorylation is the essential activation step, as the monophosphate form is the substrate for subsequent phosphorylations to the di- and triphosphate levels, which ultimately inhibit critical cellular processes like DNA and RNA synthesis. nih.govnih.gov

Therefore, a deficiency or mutation in adenosine kinase is a primary mechanism of acquired resistance to Tubercidin. Cells that lack or have significantly reduced ADK activity cannot efficiently convert Tubercidin into its toxic metabolite, rendering them resistant to its effects. nih.gov

Research on Chinese hamster ovary (CHO) cells has shown that mutants selected for high-level resistance to Tubercidin were found to be deficient in adenosine kinase. nih.gov These resistant mutants exhibited over 600-fold greater resistance to the drug compared to their parent cells. nih.gov This demonstrates that the phosphorylation of Tubercidin by ADK is an indispensable step for its cytotoxic action. nih.gov Similarly, a mutant human B lymphoblastoid cell line lacking adenosine kinase was found to be resistant to the growth-inhibitory effects of other adenosine analogs, further establishing the central role of this enzyme in the activation of this class of compounds. researchgate.net

Combination Therapies to Circumvent Resistance and Enhance Selectivity

Given that Tubercidin's potent bioactivity is often accompanied by significant host toxicity, strategies have been developed to enhance its selectivity and overcome resistance. nih.govnih.gov These approaches primarily exploit the biochemical differences between host and parasitic cells, particularly in their nucleoside transport systems.

A highly effective strategy to enhance the therapeutic index of Tubercidin is its co-administration with a nucleoside transport inhibitor, such as Nitrobenzylthioinosine 5'-monophosphate (NBMPR-P). nih.gov This approach is based on the differential sensitivity of mammalian and parasitic nucleoside transporters to NBMPR-P. The transport systems in mammalian cells are potently inhibited by NBMPR-P, whereas the transporters in many parasites, including Schistosoma mansoni and Leishmania, are insensitive to it. nih.govnih.gov

By administering NBMPR-P concurrently with Tubercidin, it is possible to selectively block the uptake of Tubercidin into host cells, thereby protecting them from toxicity, while allowing the drug to freely enter and kill the parasite cells. nih.gov In studies with S. mansoni-infected mice, combination therapy with high, otherwise lethal, doses of Tubercidin and protective doses of NBMPR-P resulted in high toxicity to the parasites but not to the host. nih.gov This treatment led to a dramatic reduction in worm burden, ceased egg production, and allowed for the regeneration of normal liver tissue around old granulomas. nih.gov This demonstrates that host protection via nucleoside transport inhibition can transform a non-selective toxic agent into a highly selective and effective antiparasitic therapy. nih.gov

| Treatment Group | Worm Burden (Mean ± SD) | Eggs per cm² of Intestine | Eggs per Liver (Mean) | Host Outcome | Reference |

| Control (Untreated) | 55 ± 14 | 1,295 | 32,500 | Diseased | nih.gov |

| Tubercidin + NBMPR-P | 1 ± 1 | 2 | 1,800 | Healthy, Normal Liver/Spleen | nih.gov |

The selective toxicity of Tubercidin against parasites can be enhanced due to fundamental metabolic differences between the parasite and its mammalian host. Many protozoan parasites, such as Leishmania and Trypanosoma, are incapable of de novo purine (B94841) synthesis and are therefore entirely dependent on salvaging pre-formed purines and nucleosides from the host. This reliance makes their nucleoside transport and phosphorylation pathways exceptionally critical for survival and, consequently, excellent targets for chemotherapy.

The differential pharmacology of the transporters, as exploited by combination therapy with NBMPR-P, is the primary method of enhancing selectivity. nih.govnih.gov The insensitivity of parasite transporters to inhibitors that block host transporters creates a therapeutic window. nih.gov For instance, NBMPR effectively protects mammalian cells from Tubercidin's toxicity without diminishing its potent anti-leishmanial activity in vitro and in vivo. nih.gov

Furthermore, research into modifying the structure of Tubercidin itself has opened new avenues for improving selectivity. By substituting the C7 position of the 7-deazapurine core with certain aromatic groups, it is possible to develop analogs with improved activity against parasites like Trypanosoma brucei and significantly reduced toxicity toward mammalian cells. One such analog, with a pyridine (B92270) ring at C7, showed submicromolar potency against the parasite but was much less cytotoxic than the parent Tubercidin compound. This approach, which fine-tunes the molecule to better fit parasite-specific transporters or enzymes, offers a promising strategy for developing safer and more selective antiparasitic agents.

Biochemical Applications and Research Tool Development Utilizing Tubercidin 5 Monophosphate

Application in Probing Nucleotide Metabolism and Enzyme Kinetics

Tubercidin (B1682034) 5'-monophosphate serves as a valuable analog for studying enzymes involved in nucleotide metabolism due to its close resemblance to the natural substrate, adenosine (B11128) 5'-monophosphate (AMP). The primary difference, the substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom, allows it to act as a competitive inhibitor or an alternative substrate, thereby providing insights into the active site and catalytic mechanism of various enzymes.

One of the key areas of application is in the study of 5'-nucleotidases , enzymes that catalyze the hydrolysis of 5'-mononucleotides to their corresponding nucleosides and inorganic phosphate (B84403). nih.govqmul.ac.uknih.gov These enzymes play a crucial role in nucleotide salvage pathways and in regulating the intracellular and extracellular concentrations of nucleosides. nih.govqmul.ac.uknih.gov While specific kinetic data for Tubercidin 5'-monophosphate with a wide range of 5'-nucleotidases is not extensively documented in publicly available literature, the principle of its utility lies in its ability to compete with AMP for binding to the active site. By measuring the inhibition constant (Ki) of this compound, researchers can characterize the substrate specificity and affinity of different 5'-nucleotidase isozymes. For instance, soluble low Km 5'-nucleotidases from human T- and B-lymphoblasts exhibit different kinetic properties and substrate specificities, and analogs like this compound can be employed to probe these differences. umich.edu

The kinetic properties of a soluble 5'-nucleotidase from rat liver have been studied, showing hyperbolic kinetics with IMP and sigmoidal kinetics with AMP. nih.gov The differential effects of activators and inhibitors on the hydrolysis of these substrates highlight the complex regulatory mechanisms of these enzymes, which can be further dissected using substrate analogs like this compound.

Furthermore, derivatives of tubercidin have been shown to be potent inhibitors of other key enzymes in nucleotide metabolism. For example, 7-deaza-2'-C-methyl-adenosine 5'-triphosphate, a derivative of tubercidin, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. qmul.ac.uknih.gov This demonstrates the potential of modifying the tubercidin scaffold to develop specific and high-affinity inhibitors for enzymes that utilize purine nucleotides as substrates.

Key Kinetic Parameters of Related Enzymes:

| Enzyme | Substrate/Inhibitor | Km/Ki Value | Cell/Organism Source |

|---|---|---|---|

| Soluble 5'-Nucleotidase | IMP | S0.5 = 1.2 mM | Rat Liver |

| Soluble 5'-Nucleotidase | AMP | S0.5 = 10 mM | Rat Liver |

| Low Km 5'-Nucleotidase | AMP | Km = 12 µM | Human B-lymphoblasts |

| Low Km 5'-Nucleotidase | IMP | Km = 25 µM | Human B-lymphoblasts |

| Low Km 5'-Nucleotidase | AMP | Km = 7.0 µM | Human T-lymphoblasts |

| Low Km 5'-Nucleotidase | IMP | Km = 12 µM | Human T-lymphoblasts |

| Low Km 5'-Nucleotidase | ATP (Inhibitor) | Ki = 100 µM | Human B-lymphoblasts |

| Low Km 5'-Nucleotidase | ADP (Inhibitor) | Ki = 20 µM | Human B-lymphoblasts |

| Low Km 5'-Nucleotidase | ATP (Inhibitor) | Ki = 44 µM | Human T-lymphoblasts |

Utility in Investigations of RNA Interference (RNAi) Silencing Pathways

The RNA interference (RNAi) pathway is a fundamental mechanism of gene regulation in eukaryotes, mediated by small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to cleave target messenger RNAs (mRNAs). The 5'-phosphate group of the siRNA guide strand is a critical determinant for its binding to the Argonaute-2 (Ago2) protein, the catalytic core of RISC.

While direct studies utilizing this compound in RNAi pathways are not prevalent, the use of its analogs, particularly 7-deazaadenosine derivatives, has provided valuable insights into the structural and functional requirements of the RNAi machinery. The substitution at the 7-position of the purine ring, which projects into the major groove of the siRNA duplex, allows for the introduction of various chemical modifications without disrupting the Watson-Crick base pairing. nih.gov

Research has focused on the synthesis and incorporation of 7-substituted 8-aza-7-deazaadenosine ribonucleoside phosphoramidites into siRNAs. nih.gov These modifications have been used to probe the major groove of the siRNA duplex and to study the effects on duplex stability, base pairing specificity, and RNAi activity. nih.gov Such studies have shown that even large substituents at the 7-position can be well-tolerated at specific positions within the siRNA guide strand, maintaining adenosine pairing specificity and resulting in fully active siRNAs. nih.gov This suggests that the major groove of the siRNA duplex is largely accessible and not in direct contact with the core components of the RISC complex. nih.gov

The development of tubercidin analogs of 2',5'-oligoadenylate (2-5A), which are involved in the interferon response and can activate a latent endonuclease, further highlights the utility of these compounds in studying RNA-mediated regulatory pathways. nih.gov These analogs have been used to investigate the binding and activation of the 2-5A-dependent endonuclease, providing a deeper understanding of this antiviral pathway. nih.gov

Contributions to Research on Transmethylation Processes in Eukaryotic Cells

Transmethylation reactions, the transfer of a methyl group from S-adenosylmethionine (SAM) to a variety of acceptor molecules, are fundamental to numerous cellular processes, including the regulation of gene expression, signal transduction, and metabolism. These reactions are catalyzed by a large family of enzymes known as methyltransferases and are tightly regulated. A key regulator of these enzymes is S-adenosylhomocysteine (SAH), the product of the methylation reaction, which acts as a potent feedback inhibitor.

Tubercidin has been utilized to create a powerful inhibitor of transmethylation reactions in the form of S-tubercidinylhomocysteine (STH) . This analog of SAH, where the adenine (B156593) moiety is replaced by tubercidin, has proven to be a potent inhibitor of several methyltransferases. The rationale behind its efficacy lies in the stability of the glycosidic bond in tubercidin, which is resistant to cleavage by nucleosidases, thus providing a more stable inhibitor in vivo compared to SAH.

Studies have demonstrated that STH is a potent inhibitor of various methyltransferases, including:

Catechol-O-methyltransferase (COMT): An enzyme involved in the degradation of catecholamine neurotransmitters. nih.gov

Indoleethylamine N-methyltransferase: An enzyme that methylates tryptamine (B22526) and other indoleamines.

tRNA methyltransferases: A group of enzymes that modify transfer RNAs, which is crucial for their proper function in protein synthesis. nih.gov

The inhibitory activity of STH on these enzymes underscores its utility as a research tool to probe the role of methylation in different biological pathways. By inhibiting specific methyltransferases, researchers can investigate the consequences of hypomethylation on cellular function.

Furthermore, inhibitors of S-adenosylhomocysteine hydrolase (SAH hydrolase) , the enzyme responsible for the hydrolysis of SAH to adenosine and homocysteine, can also modulate cellular transmethylation. Tubercidin and its analogs are among the nucleosides that have been shown to inhibit SAH hydrolase. researchgate.net Inhibition of this enzyme leads to an accumulation of intracellular SAH, which in turn inhibits most SAM-dependent methylation reactions. cost-nectar.eu This approach has been used to study the global effects of methylation on cellular processes such as gene activation, cellular differentiation, and the replication of certain viruses. cost-nectar.eu

Inhibition of Methyltransferases by S-tubercidinylhomocysteine (STH):

| Enzyme | Substrate | Inhibitor | Ki Value |

|---|---|---|---|

| m2-guanine methyltransferase I | S-adenosylmethionine | S-adenosylhomocysteine | 8 µM |

| m2-guanine methyltransferase II | S-adenosylmethionine | S-adenosylhomocysteine | 0.3 µM |

Note: Specific Ki values for STH were not provided in the searched articles, but it was described as a potent inhibitor.

Studies on Metal Ion Coordination Properties of this compound and their Influence on Reactivity

The interaction of metal ions with nucleotides is crucial for a vast array of biological processes, including enzyme catalysis, signal transduction, and the stabilization of nucleic acid structures. This compound (TuMP), as an analog of AMP, provides a unique opportunity to investigate the role of the N7 position of the purine ring in metal ion coordination. The replacement of the nitrogen atom at this position with a carbon-hydrogen group eliminates a potential metal ion binding site, thereby altering the coordination chemistry of the nucleotide.

Comparative studies on the metal ion coordinating properties of TuMP and AMP have been conducted using potentiometric pH titrations to determine the stability constants of their 1:1 complexes with various divalent metal ions. acs.org These studies have revealed significant differences in the stability and structure of the metal complexes.

The primary coordination sites for metal ions in AMP are the phosphate group and the N7 atom of the adenine ring. The interaction with N7 can lead to the formation of macrochelates where the metal ion is coordinated to both the phosphate group and the purine base. In TuMP, the absence of the N7 nitrogen precludes this type of chelation. Consequently, the stability of metal complexes with TuMP is generally lower than that of the corresponding AMP complexes, particularly for metal ions that have a high affinity for nitrogen donors, such as Cu(II) and Zn(II). acs.org

Logarithms of the Stability Constants for 1:1 Complexes of Divalent Metal Ions with this compound (TuMP) and Adenosine 5'-monophosphate (AMP)

| Metal Ion | log K(M(TuMP)) | log K(M(AMP)) |

|---|---|---|

| Mg²⁺ | 1.69 | 1.76 |

| Ca²⁺ | 1.55 | 1.64 |

| Sr²⁺ | 1.43 | 1.50 |

| Ba²⁺ | 1.36 | 1.43 |

| Mn²⁺ | 2.08 | 2.29 |

| Co²⁺ | 2.15 | 2.45 |

| Ni²⁺ | 2.22 | 2.70 |

| Cu²⁺ | 2.92 | 3.20 |

| Zn²⁺ | 2.24 | 2.58 |

| Cd²⁺ | 2.34 | 2.65 |

Data obtained from potentiometric pH titrations in aqueous solution at 25 °C and I = 0.1 M (NaNO₃). acs.org

These studies not only provide fundamental insights into the coordination chemistry of purine nucleotides but also have implications for understanding the role of metal ions in the function of enzymes and nucleic acids that interact with these molecules.

Development and Use as a Chemical Probe for DNA Reactivity Studies

The incorporation of this compound, or more commonly its deoxynucleotide counterpart, 7-deaza-2'-deoxyadenosine monophosphate (dTuMP), into DNA serves as a powerful tool to investigate DNA structure, dynamics, and its interactions with proteins and other molecules. The absence of the N7 nitrogen atom in the major groove of DNA alters its chemical and physical properties, making it a valuable probe for studying DNA reactivity.

One of the key applications of 7-deaza-purine-containing DNA is in probing DNA-protein interactions. Many DNA-binding proteins, including restriction enzymes and DNA methyltransferases, recognize and interact with specific features in the major groove of DNA. The N7 atom of purines is a common hydrogen bond acceptor and a potential coordination site for metal ions, and its absence in 7-deaza-purine modified DNA can significantly affect protein binding and enzymatic activity. For instance, DNA containing 7-deaza-guanine has been shown to be resistant to cleavage by certain restriction endonucleases, indicating that the N7 atom is a critical recognition element for these enzymes.

Furthermore, the incorporation of 7-deaza-purines can enhance the stability of DNA under certain conditions. For example, oligonucleotides containing 7-deaza-adenosine and 7-deaza-guanosine exhibit increased stability in the gas phase during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), which has potential applications in rapid DNA sequencing. nih.gov

The altered electronic properties of the 7-deazapurine ring can also influence the reactivity of DNA with chemical mutagens. libretexts.orgresearchgate.net The N7 position of guanine (B1146940) is a major site of attack by many alkylating agents. By replacing guanine with 7-deaza-guanine, researchers can investigate the role of N7 alkylation in DNA damage and mutagenesis. Similarly, the reactivity of DNA with reactive oxygen and nitrogen species, which can lead to mutagenic lesions, can be modulated by the presence of 7-deaza-purines. nih.gov

While direct studies using this compound as a probe for DNA reactivity are less common than those using its deoxynucleotide triphosphate form for DNA synthesis, the principles remain the same. The unique properties of the 7-deazapurine scaffold make it an indispensable tool for elucidating the intricate mechanisms of DNA replication, repair, and recognition.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Tubercidin 5'-monophosphate (TuMP) to ensure reproducibility?

- Methodology : Synthesis of TuMP typically involves phosphorylation of tubercidin using enzymatic or chemical phosphorylation methods. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for proton assignments) and mass spectrometry (MS) for molecular weight confirmation. Purity assessment via high-performance liquid chromatography (HPLC) is critical. For reproducibility, follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental protocols, including solvent systems, reaction temperatures, and purification steps .

- Key Data : -NMR chemical shifts (e.g., H-7, H-8, and H-1' protons in TuMP) and retention times in HPLC should match literature values .

Q. How can self-association and protonation behavior of TuMP be analyzed to infer its structural stability under physiological conditions?

- Methodology : Use -NMR to monitor concentration-dependent chemical shifts of protons (e.g., H-2, H-7, H-8) in DO. The isodesmic model of indefinite non-cooperative stacking applies, with association constants () calculated from shift variations. Potentiometric pH titrations (in 0.1 M NaNO) determine acidity constants (pK) of phosphate and base moieties .

- Key Data : Association constant for TuMP self-stacking; pK values for deprotonation of -POH and N-1 sites .

Advanced Research Questions

Q. What distinguishes the metal ion coordination properties of TuMP from adenosine 5'-monophosphate (AMP), and how can these differences inform enzyme inhibition studies?

- Methodology : Compare stability constants () of Mg, Ca, and transition metal complexes (e.g., Mn, Zn) with TuMP and AMP using potentiometric titrations. Structural insights from X-ray crystallography or NMR reveal the absence of N-7 in TuMP, which eliminates metal backbinding observed in AMP. This affects macrochelate formation and enzyme interactions (e.g., kinases or phosphatases) .

- Key Data : values for Mg-TuMP complexes are lower than Mg-AMP due to the lack of N-7 coordination .

Q. How can researchers resolve contradictions in reported biological activities of TuMP, such as its dual role as a cytotoxic agent and a therapeutic synergist?

- Methodology : Conduct dose-response studies in in vitro models (e.g., cancer cell lines) to quantify cytotoxicity (IC). Pair with in vivo models (e.g., schistosomiasis-infected rodents) to assess therapeutic synergy when combined with inhibitors like nitrobenzylthioinosine 5'-monophosphate (NBMPR-P). Use pharmacokinetic profiling to differentiate tissue-specific effects .

- Key Data : In W256 tumor-bearing rats, TuMP + NBMPR-P increased survival by 80% compared to TuMP alone, attributed to reduced host toxicity .

Q. What experimental designs are optimal for studying the conformational dynamics of TuMP in enzyme-binding pockets?

- Methodology : Employ molecular dynamics (MD) simulations with force fields parameterized for deazapurines. Validate predictions using transferred nuclear Overhauser effect (trNOE) NMR or fluorescence anisotropy to monitor TuMP-enzyme binding. Compare results with AMP analogs to identify structural determinants of affinity .

- Key Data : MD simulations show TuMP adopts an anti conformation in solution, similar to AMP, but lacks hydrogen bonding between N-7 and phosphate .

Methodological Considerations

Q. How should researchers address discrepancies in reported pK values for TuMP’s ionizable groups across different solvent systems?

- Methodology : Replicate potentiometric titrations in varying solvent polarities (e.g., 50% dioxane/water) to assess solvent effects on protonation equilibria. Cross-validate with -NMR chemical shift-pD correlations. Report solvent composition and ionic strength () to ensure comparability .

- Key Data : In 50% dioxane, the monoprotonated H(TuMP) species is stable up to pH 7.5, extending its relevance to physiological conditions .

Q. What strategies mitigate off-target effects when using TuMP in nucleotide transport inhibition studies?

- Methodology : Co-administer TuMP with selective nucleoside transport (NT) inhibitors (e.g., NBMPR-P) to block uptake in non-target tissues. Use radiolabeled []-TuMP to quantify cellular uptake via scintillation counting. Validate specificity using NT-deficient cell lines .

- Key Data : NBMPR-P reduced TuMP uptake in rat liver cells by 60%, sparing bone marrow toxicity .

Data Presentation Guidelines

- Tables : Include stability constants (), association constants (), and pK values for TuMP and analogs (Table 1).

- Figures : NMR spectra highlighting proton assignments and solvent-dependent shifts (Figure 1).

- References : Cite primary studies from Journal of the American Chemical Society and Biochemical Pharmacology for metal coordination and therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.